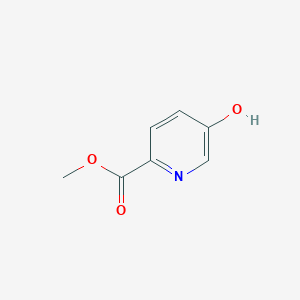

5-hydroxypyridine-2-carboxylate de méthyle

Vue d'ensemble

Description

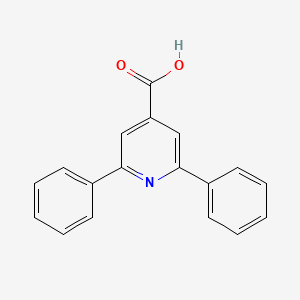

Le 5-hydroxypyridine-2-carboxylate de méthyle est un composé organique de formule moléculaire C7H7NO3. Il s'agit d'un dérivé de la pyridine, comportant un groupe hydroxyle en position 5 et un groupe ester carboxylate en position 2. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.

Applications De Recherche Scientifique

Methyl 5-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

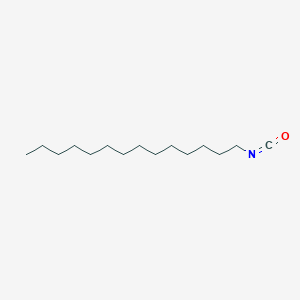

Industry: The compound is used as an intermediate in the production of dyes, rubber additives, and surfactants.

Mécanisme D'action

Target of Action

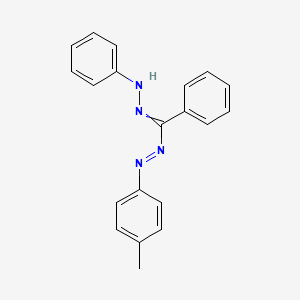

Methyl 5-hydroxypyridine-2-carboxylate primarily targets nitric oxide (NO) in the body . Nitric oxide is a key signaling molecule that plays a crucial role in various physiological and pathological processes. It is involved in vasodilation, neurotransmission, and immune response .

Mode of Action

Methyl 5-hydroxypyridine-2-carboxylate exhibits NO inhibitory effects in vitro . It inhibits NO in LPS-stimulated RAW264.7 and BV2 cells, with IC50s of 115.67 and 118.80 μM, respectively . This means that the compound can reduce the production or effectiveness of nitric oxide in these cells.

Result of Action

The primary result of Methyl 5-hydroxypyridine-2-carboxylate’s action is the inhibition of nitric oxide in certain cells . This could potentially lead to changes in the physiological processes that nitric oxide is involved in, such as vasodilation, neurotransmission, and immune response.

Analyse Biochimique

Biochemical Properties

Methyl 5-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide (NO) production. In vitro studies have shown that Methyl 5-hydroxypyridine-2-carboxylate inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 and 118.80 μM, respectively . This inhibition suggests that Methyl 5-hydroxypyridine-2-carboxylate interacts with enzymes involved in the NO synthesis pathway, potentially affecting the activity of inducible nitric oxide synthase (iNOS).

Cellular Effects

Methyl 5-hydroxypyridine-2-carboxylate has been observed to influence various cellular processes. It does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM . The compound’s ability to inhibit NO production suggests it may play a role in modulating inflammatory responses and immune cell function. Additionally, Methyl 5-hydroxypyridine-2-carboxylate may impact cell signaling pathways related to inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of Methyl 5-hydroxypyridine-2-carboxylate involves its interaction with the NO synthesis pathway. By inhibiting the activity of iNOS, the compound reduces the production of NO, a key mediator in inflammatory responses . This inhibition likely occurs through direct binding interactions with the enzyme, preventing its activation and subsequent NO synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-hydroxypyridine-2-carboxylate have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Long-term studies have shown that Methyl 5-hydroxypyridine-2-carboxylate maintains its inhibitory effects on NO production without significant degradation.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Methyl 5-hydroxypyridine-2-carboxylate vary with dosage. At lower doses, the compound effectively inhibits NO production without causing adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Methyl 5-hydroxypyridine-2-carboxylate is involved in metabolic pathways related to the synthesis and degradation of NO. The compound interacts with enzymes such as iNOS, affecting the overall metabolic flux and levels of NO in cells . This interaction may also influence other metabolic pathways related to inflammation and immune responses.

Transport and Distribution

Within cells and tissues, Methyl 5-hydroxypyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on NO production .

Subcellular Localization

Methyl 5-hydroxypyridine-2-carboxylate is localized within specific subcellular compartments, such as the cytoplasm, where it interacts with iNOS to inhibit NO production . The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to its site of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 5-hydroxypyridine-2-carboxylate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste en l'hydroxyméthylation de la pyridine, suivie d'une estérification. La réaction implique généralement l'utilisation de méthanol et de catalyseurs appropriés dans des conditions contrôlées .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique souvent des réactions à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-hydroxypyridine-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :

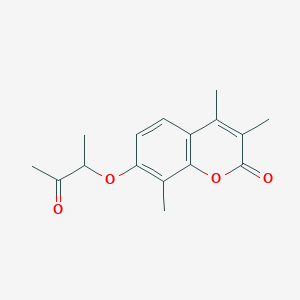

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Le groupe ester peut être réduit pour former des alcools.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

Le this compound présente une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec des cibles et des voies moléculaires. Par exemple, il inhibe la production d'oxyde nitrique dans les cellules stimulées par les lipopolysaccharides, ce qui est pertinent dans le contexte de l'inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

5-hydroxy-2-pyridinecarboxylate de méthyle : Structure similaire, mais peut différer dans les groupes fonctionnels ou les positions spécifiques.

Ester méthylique de l'acide 5-hydroxy-2-pyridinecarboxylique : Un autre dérivé avec des propriétés similaires.

Unicité

Le 5-hydroxypyridine-2-carboxylate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la production d'oxyde nitrique le distingue des autres composés similaires .

Propriétés

IUPAC Name |

methyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYXDDHGPXWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405832 | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-12-2 | |

| Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)